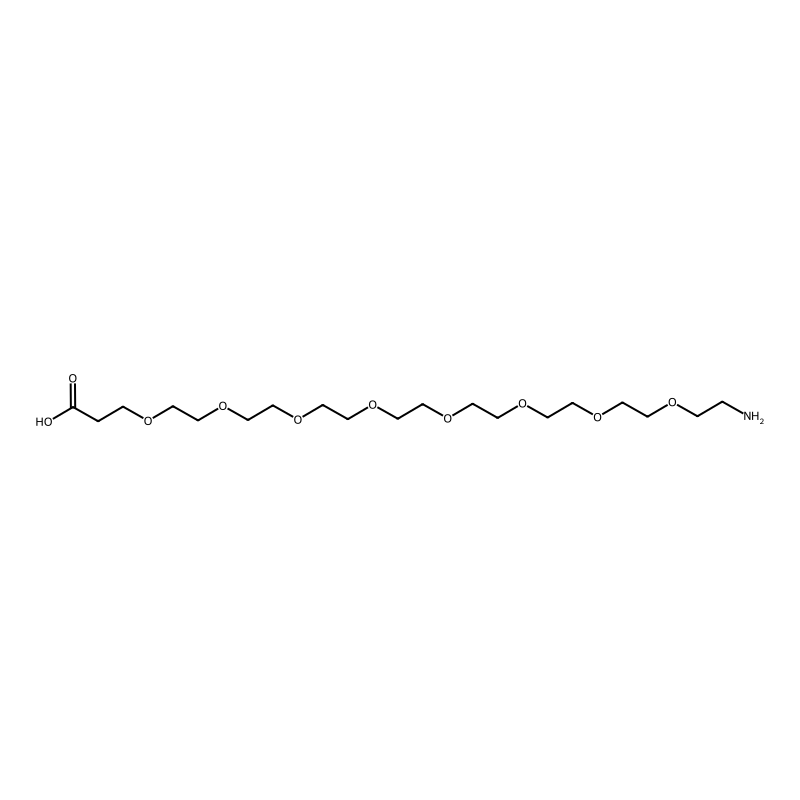

Amino-PEG8-Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Amino Group (NH2)

This functional group acts as a reactive site for attaching other molecules. Amino-PEG8-Acid can react with various functional groups like activated NHS esters and carbonyls (ketones and aldehydes) [].

Polyethylene Glycol (PEG) Spacer (PEG8)

This spacer is a hydrophilic chain, meaning it has an affinity for water. The presence of PEG8 enhances the water solubility of the entire molecule and the final conjugate [].

Carboxylic Acid (COOH)

This terminal group can react with primary amine groups to form stable amide bonds. These bonds are crucial for attaching Amino-PEG8-Acid to biomolecules like proteins and antibodies [].

Biomolecule Conjugation

Amino-PEG8-Acid serves as a linker molecule for attaching various biomolecules like drugs, peptides, proteins, and antibodies to other molecules or surfaces [, ]. This conjugation process can improve the properties of the biomolecule, such as increasing its water solubility, reducing aggregation, and enhancing its targeting ability in drug delivery applications [].

Surface Modification

Due to the presence of both amine and carboxylic acid groups, Amino-PEG8-Acid can be used to modify the surface properties of materials. This can be used to create biocompatible surfaces for implants or biosensors [].

Amino-PEG8-Acid is a polyethylene glycol compound featuring an amino group and a terminal carboxylic acid. Its molecular formula is C₁₉H₃₉NO₁₀, and it has a molecular weight of approximately 395.52 g/mol. This compound is characterized by its hydrophilicity, which enhances its solubility in aqueous environments, making it particularly useful in biological and pharmaceutical applications. The presence of the amino group allows for versatile chemical modifications, while the carboxylic acid facilitates conjugation with various biomolecules.

- Increased Water Solubility: The PEG chain improves the water solubility of the conjugated biomolecule, which is essential for many biological applications [, ].

- Reduced Immunogenicity: PEGylation (attachment of PEG) can shield the biomolecule from the immune system, making it less likely to be recognized and destroyed as foreign [].

- Amine Conjugation: Reacts with carboxylic acids and activated esters (such as NHS esters) to form stable amide bonds.

- Carbonyl Reactions: The amino group can react with carbonyl compounds (aldehydes and ketones) through nucleophilic addition.

- Thiol Conjugation: Although less common, the amino group can also interact with thiol groups under specific conditions.

These reactions are critical for bioconjugation processes, allowing the attachment of drugs, proteins, or other biomolecules to the PEG linker for enhanced therapeutic efficacy .

Amino-PEG8-Acid exhibits low toxicity and is generally considered non-immunogenic, which is advantageous for pharmaceutical applications. Its hydrophilic nature aids in increasing the solubility of hydrophobic drugs and improving their bioavailability. Additionally, PEGylation (the process of attaching polyethylene glycol chains to molecules) can prolong the circulation time of therapeutic agents in the bloodstream by reducing renal clearance and immune recognition .

The synthesis of Amino-PEG8-Acid typically involves several steps:

- Starting Materials: Begin with a suitable polyethylene glycol derivative.

- Functionalization: Introduce an amino group through reductive amination or by reacting with an amine reagent.

- Carboxylation: Convert the terminal hydroxyl group into a carboxylic acid via oxidation or direct reaction with appropriate reagents such as succinic anhydride.

These methods allow for precise control over the molecular weight and functional groups, tailoring the compound for specific applications .

Amino-PEG8-Acid has a wide range of applications:

- Drug Delivery: Enhances solubility and stability of therapeutic agents.

- Bioconjugation: Used in linking drugs to proteins or antibodies for targeted therapy.

- Diagnostics: Serves as a linker in imaging agents to improve detection sensitivity.

- Research Tools: Utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Several compounds share structural similarities with Amino-PEG8-Acid, each offering unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Amino-PEG4-Acid | Shorter PEG chain (4 units) | Faster clearance; lower solubility |

| Amino-PEG12-Acid | Longer PEG chain (12 units) | Increased solubility; longer half-life |

| Aminooxy-PEG8-Acid | Contains an aminooxy group instead of an amino group | Useful for specific bioconjugation reactions |

| Biotin-PEG8-Acid | Biotin conjugated to PEG | Strong affinity for streptavidin; used in assays |

| Thiol-PEG8-Acid | Contains a thiol group | Reactive towards maleimides for conjugation |

Amino-PEG8-Acid stands out due to its optimal balance between hydrophilicity and reactivity, making it suitable for various applications in drug delivery and bioconjugation while maintaining low toxicity profiles .

Amino-PEG8-Acid, systematically named 23-amino-3,6,9,12,15,18,21-heptaoxatricosan-1-oic acid, represents a heterobifunctional polyethylene glycol derivative with distinct terminal functional groups [2] [4]. The molecular structure consists of an eight-unit polyethylene glycol chain (PEG8) with an amino group at one terminus and a carboxylic acid group at the other, creating a versatile bifunctional linker molecule [4] [7]. With a molecular formula of C19H39NO10 and a molecular weight of 441.52 g/mol, this compound exhibits unique structural characteristics that enable its application in various chemical reactions [2] [7].

The molecular architecture of Amino-PEG8-Acid features a linear backbone of eight ethylene glycol units, providing a flexible spacer with approximately 28 atoms and a length of 32.2 Å between the terminal functional groups [3]. This extended conformation contributes to the compound's distinctive physicochemical properties and reactivity profile [4] [9]. The structure can be represented as H2N-CH2CH2-O-(CH2CH2-O)7-CH2CH2-COOH, highlighting the terminal amino and carboxylic acid groups connected by the polyethylene glycol chain [2] [7].

Table 1: Physicochemical Properties of Amino-PEG8-Acid

| Property | Value |

|---|---|

| Chemical Name | 23-amino-3,6,9,12,15,18,21-heptaoxatricosan-1-oic acid |

| CAS Number | 756526-04-2 |

| Molecular Formula | C19H39NO10 |

| Molecular Weight | 441.52 g/mol |

| Physical Form | White solid |

| Purity | >95% |

| Storage Conditions | 0-10°C, protected from light and moisture |

The reactivity of Amino-PEG8-Acid is primarily determined by its terminal functional groups [4] [12]. The amino group (-NH2) at one end exhibits nucleophilic properties, readily reacting with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, aldehydes, and ketones [4] [11]. With a pKa value of approximately 9-10, the amino group exists predominantly in its protonated form (NH3+) at physiological pH, influencing its reactivity and solubility characteristics [11] [12].

Table 2: Functional Group Reactivity of Amino-PEG8-Acid

| Functional Group | Reactivity | pKa/Characteristics |

|---|---|---|

| Amino (-NH2) | Nucleophilic; reacts with carboxylic acids, NHS esters, aldehydes, ketones | pKa ≈ 9-10; protonated at physiological pH |

| Carboxylic Acid (-COOH) | Electrophilic; forms amide bonds with amines in presence of coupling agents (EDC, DCC) | pKa ≈ 4-5; deprotonated at physiological pH |

| Ether Linkages (-O-) | Stable under physiological conditions; susceptible to oxidative degradation at elevated temperatures | Electron-donating; forms hydrogen bonds with water |

The carboxylic acid group (-COOH) at the opposite terminus displays electrophilic properties and can form stable amide bonds with primary amines in the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) [4] [11]. With a pKa of approximately 4-5, the carboxylic acid group exists predominantly in its deprotonated form (COO-) at physiological pH, contributing to the compound's overall charge characteristics and solubility profile [11] [12].

The ether linkages (-O-) within the polyethylene glycol backbone are relatively stable under physiological conditions but can undergo oxidative degradation at elevated temperatures or in the presence of strong oxidizing agents [10] [13]. These ether groups contribute significantly to the hydrophilicity of the molecule through hydrogen bonding with water molecules, enhancing its aqueous solubility [10] [19].

Solubility Profile in Aqueous and Organic Media

Amino-PEG8-Acid exhibits exceptional solubility characteristics across various media, with particularly high solubility in aqueous environments due to its hydrophilic polyethylene glycol backbone and polar terminal groups [4] [15]. The presence of multiple ether linkages in the PEG chain enables extensive hydrogen bonding with water molecules, resulting in excellent water solubility [15] [16]. This hydrophilic character is further enhanced by the ionizable terminal groups, which contribute to solubility across a wide pH range [16] [19].

In aqueous solutions, Amino-PEG8-Acid forms clear solutions even at high concentrations, making it suitable for various applications requiring water-compatible reagents [15] [18]. The hydrophilic PEG spacer significantly increases solubility in aqueous media compared to non-PEGylated analogs, which is a characteristic property of polyethylene glycol derivatives [16] [19].

Table 3: Solubility Profile of Amino-PEG8-Acid in Various Solvents

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Excellent | Forms clear solutions at high concentrations |

| Methanol | Excellent | Readily dissolves |

| Ethanol | Good | Good solubility |

| Acetone | Moderate | Moderate solubility |

| DMF | Excellent | Excellent solvent for reactions |

| DMSO | Excellent | Commonly used for stock solutions |

| Dichloromethane | Limited | Limited solubility |

| Chloroform | Limited | Limited solubility |

| Hexane | Poor | Essentially insoluble |

| Toluene | Poor | Essentially insoluble |

The solubility profile of Amino-PEG8-Acid extends beyond aqueous media to include various organic solvents [7] [20]. The compound demonstrates excellent solubility in polar organic solvents such as methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making these suitable choices for preparing stock solutions and conducting reactions [7] [20]. Moderate solubility is observed in solvents of intermediate polarity such as ethanol and acetone [17] [20].

In contrast, Amino-PEG8-Acid exhibits limited solubility in chlorinated solvents like dichloromethane and chloroform, and is essentially insoluble in non-polar solvents such as hexane and toluene [17] [20]. This solubility pattern follows the general trend observed for polyethylene glycol derivatives, where solubility decreases with decreasing solvent polarity [17] [20].

The solubility characteristics of Amino-PEG8-Acid are significantly influenced by temperature, with increased solubility typically observed at higher temperatures in both aqueous and organic media [16] [19]. This temperature dependence can be utilized to enhance dissolution rates during solution preparation [16] [20].

The presence of salts and other ionic species in solution can also affect the solubility of Amino-PEG8-Acid through salting-in or salting-out effects, depending on the nature and concentration of the ions present [19] [25]. These effects are particularly relevant in biological buffer systems and reaction media containing various salts [19] [27].

Thermal Stability and Degradation Kinetics

Amino-PEG8-Acid demonstrates thermal stability characteristics typical of polyethylene glycol derivatives, with stability decreasing as temperature increases [21] [22]. At ambient temperatures (0-25°C), the compound exhibits excellent stability with negligible degradation over extended periods, making room temperature storage viable for short to medium terms [22] [26]. However, as with most polyethylene glycol compounds, long-term storage at reduced temperatures (0-10°C) is recommended to minimize potential degradation [7] [26].

The thermal profile of Amino-PEG8-Acid can be characterized by its melting point range, which is approximately 50-60°C based on similar polyethylene glycol compounds of comparable molecular weight [21] [22]. This relatively low melting point is characteristic of low molecular weight polyethylene glycol derivatives and reflects the flexible nature of the PEG backbone [21] [22].

Table 4: Thermal Stability Profile of Amino-PEG8-Acid

| Temperature (°C) | Stability | Degradation Rate | Notes |

|---|---|---|---|

| <0 | Excellent | Negligible | Recommended for long-term storage |

| 0-25 | Excellent | Negligible | Stable at room temperature for months |

| 25-50 | Good | Slow | Minimal degradation over weeks |

| 50-75 | Moderate | Moderate | Noticeable degradation over days |

| 75-100 | Poor | Rapid | Significant degradation within hours |

| >100 | Very Poor | Very Rapid | Rapid decomposition |

The primary mechanism of thermal degradation for Amino-PEG8-Acid involves random chain scission of the polyethylene glycol backbone, particularly at elevated temperatures [31] [32]. This process is accelerated in the presence of oxygen, leading to oxidative degradation that produces aldehydes, carboxylates, and peroxides as primary degradation products [31] [32]. The degradation kinetics follow a first-order reaction with respect to the compound concentration, with the rate increasing exponentially with temperature according to the Arrhenius equation [31] [33].

Studies on similar polyethylene glycol compounds have shown that thermal degradation becomes significant at temperatures above 75°C, with rapid degradation occurring within hours at temperatures exceeding 80°C [21] [31]. The degradation process is particularly pronounced in the presence of air, where oxidative mechanisms contribute substantially to the breakdown of the molecule [31] [32].

The thermal stability of Amino-PEG8-Acid is influenced by several factors, including the presence of oxygen, exposure to light, and the presence of metal ions that can catalyze oxidative degradation [26] [31]. Storage under inert gas (such as argon or nitrogen) and protection from light can significantly enhance the thermal stability of the compound [26] [28].

Degradation kinetics studies on similar polyethylene glycol derivatives have demonstrated that the half-life of these compounds decreases dramatically with increasing temperature [31] [33]. While the compound may remain stable for months to years at room temperature (25°C), the half-life can decrease to days or even hours at elevated temperatures (>75°C) [31] [33].

Table 5: Degradation Pathways of Amino-PEG8-Acid

| Degradation Pathway | Primary Mechanism | Rate-Determining Factors | Primary Products | Half-life (25°C) |

|---|---|---|---|---|

| Oxidative Degradation | Free radical attack on ether linkages | Oxygen concentration, temperature, presence of metal ions | Aldehydes, carboxylates, peroxides | Months (in presence of O2) |

| Thermal Decomposition | Random chain scission | Temperature, heating duration | Lower molecular weight PEG fragments | N/A (stable at 25°C) |

| Hydrolytic Degradation | Ester hydrolysis (carboxylic end) | pH extremes, temperature | PEG alcohol and free acid | Years (pH 4-9) |

| Enzymatic Degradation | Oxidation of terminal groups | Enzyme specificity, accessibility | Oxidized PEG fragments | Months to years |

pH-Dependent Behavior and Ionic Interactions

Amino-PEG8-Acid exhibits distinct pH-dependent behavior due to its terminal ionizable groups, which significantly influence its charge characteristics, solubility, and reactivity across different pH environments [24] [27]. The compound contains both acidic (carboxylic acid) and basic (amino) functional groups, allowing it to exist in various ionization states depending on the pH of the solution [24] [27].

At low pH values (1-3), the amino group is fully protonated (NH3+) while the carboxylic acid group remains predominantly protonated (COOH), resulting in a net positive charge on the molecule [24] [25]. This cationic character enhances water solubility through favorable interactions with the aqueous environment [24] [27].

In the mildly acidic to neutral pH range (4-6), the amino group remains protonated while the carboxylic acid group begins to deprotonate, creating a zwitterionic species with both positive and negative charges [24] [27]. This zwitterionic character contributes to excellent water solubility and unique interaction properties with both cationic and anionic species in solution [24] [27].

Table 6: pH-Dependent Behavior of Amino-PEG8-Acid

| pH Range | Amino Group State | Carboxyl Group State | Net Charge | Solubility Characteristics |

|---|---|---|---|---|

| 1-3 | Protonated (NH3+) | Protonated (COOH) | Positive | High water solubility due to charged amino group |

| 4-6 | Protonated (NH3+) | Equilibrium COOH/COO- | Zwitterionic | Good water solubility; zwitterionic character |

| 7 | Primarily Protonated | Deprotonated (COO-) | Near Neutral | Good water solubility |

| 8-10 | Equilibrium NH3+/NH2 | Deprotonated (COO-) | Negative | Good water solubility; increased interaction with cations |

| 11-14 | Deprotonated (NH2) | Deprotonated (COO-) | Negative | High water solubility due to charged carboxylate |

At physiological pH (approximately 7), the carboxylic acid group is predominantly deprotonated (COO-) while the amino group remains largely protonated, resulting in a near-neutral overall charge [24] [27]. As the pH increases to the alkaline range (8-10), the amino group begins to deprotonate, shifting the equilibrium toward the neutral amino form (NH2) while the carboxylate remains deprotonated, resulting in a net negative charge [24] [27].

In strongly alkaline conditions (pH 11-14), both the amino and carboxylic acid groups are fully deprotonated, resulting in a negatively charged molecule with enhanced interactions with cationic species in solution [24] [27]. This pH-dependent behavior allows Amino-PEG8-Acid to adapt its properties based on the environmental pH, making it versatile across various applications and reaction conditions [24] [27].

The polyethylene glycol backbone of Amino-PEG8-Acid also participates in significant ionic interactions, particularly with cations through coordination with the ether oxygen atoms [25] [27]. These interactions resemble crown ether complexation, where the oxygen atoms in the PEG chain can coordinate with cations such as sodium, potassium, and calcium [25] [27].

Table 7: Ionic Interactions of Amino-PEG8-Acid

| Ion Type | Interaction Site | Interaction Strength | Effect on Properties |

|---|---|---|---|

| Cations (Na+, K+, Ca2+) | Ether oxygens, carboxylate | Moderate | Crown ether-like complexation; increased viscosity at high ion concentrations |

| Anions (Cl-, PO43-) | Protonated amino group | Weak to Moderate | Electrostatic interactions; minimal effect on solubility |

| Transition Metals (Fe2+/3+, Cu2+) | Carboxylate, amino group | Strong | Potential for coordination complexes; may catalyze oxidative degradation |

| Heavy Metals (Pb2+, Hg2+) | Amino group, carboxylate | Strong | Strong chelation; may precipitate at high concentrations |

Transition metal ions, such as iron and copper, can form coordination complexes with both the carboxylate and amino groups of Amino-PEG8-Acid [25] [27]. These interactions are particularly strong and can influence the compound's stability, as transition metals may catalyze oxidative degradation processes [25] [31]. Heavy metals like lead and mercury also form strong complexes with Amino-PEG8-Acid, potentially leading to precipitation at high concentrations [25] [27].

The ionic interactions of Amino-PEG8-Acid are influenced by factors such as ion concentration, temperature, and the presence of competing ligands [25] [27]. These interactions can be leveraged for specific applications or must be considered when using the compound in environments with high ionic strength [25] [27].

Stepwise Synthesis Protocols for Amino-PEG8-Acid

The synthesis of Amino-PEG8-Acid follows established methodologies for the stepwise construction of polyethylene glycol-based linkers with precise control over chain length and terminal functionalization. The compound, characterized by the molecular formula C₁₉H₃₉NO₁₀ and molecular weight of 441.52 daltons, represents a heterobifunctional polyethylene glycol derivative containing both amino and carboxylic acid terminal groups separated by eight ethylene glycol units [1] [2].

Primary Synthetic Approaches

The most prevalent synthetic strategy involves the convergent synthesis approach, where pre-formed polyethylene glycol segments are coupled and subsequently functionalized with the desired terminal groups [3] [4]. This methodology typically begins with the preparation of tetraethylene glycol monomers containing protecting groups at both termini, followed by iterative coupling reactions to achieve the target chain length [5] [6].

The synthesis commences with the preparation of tetraethylene glycol derivatives bearing dimethoxytrityl protecting groups at one terminus and tosyl groups at the other. These monomers serve as building blocks for the stepwise construction of longer polyethylene glycol chains through Williamson ether formation reactions [5] [6]. The dimethoxytrityl group functions as an acid-labile protecting group, while the tosyl group acts as a leaving group for nucleophilic substitution reactions [5].

Detailed Synthetic Protocol

The synthesis begins with the monoprotection of tetraethylene glycol using dimethoxytrityl chloride in the presence of pyridine as a base [5]. This reaction typically proceeds at room temperature for 15 hours, yielding the monotritylated intermediate in high yield. The remaining hydroxyl group is then converted to a tosyl ester using tosyl chloride and pyridine under similar conditions [5].

For the elongation sequence, the protected tetraethylene glycol monomer undergoes deprotonation using potassium tert-butoxide in tetrahydrofuran at room temperature [5] [6]. This generates the alkoxide nucleophile, which subsequently attacks the tosyl-activated terminus of another monomer unit through a Williamson ether formation mechanism. The coupling reaction typically requires 7 hours at room temperature with continuous shaking to ensure complete conversion [5].

Following the coupling reaction, the dimethoxytrityl protecting group is removed using dilute trichloroacetic acid solutions [5] [6]. The deprotection is monitored using electrospray ionization mass spectrometry to ensure complete removal of the protecting group. This cycle of deprotonation, coupling, and deprotection is repeated until the desired chain length of eight ethylene glycol units is achieved [5].

Terminal Functionalization Strategies

The introduction of amino and carboxylic acid functionalities requires careful consideration of protecting group strategies to prevent unwanted side reactions. The amino group is typically introduced through the Gabriel synthesis, where the terminal tosyl group is displaced by potassium phthalimide under heating conditions [3]. This reaction proceeds at 110°C in dimethylformamide for 15 hours, yielding the phthalimide-protected amine in excellent yield [3].

The phthalimide protecting group is subsequently removed using hydrazine in ethanol, generating the free amino group [3]. This deprotection reaction proceeds under mild conditions and typically achieves yields exceeding 95% [3]. The carboxylic acid functionality is introduced through the oxidation of a terminal alcohol or through the direct incorporation of carboxylic acid derivatives during the synthesis sequence [3].

Reaction Optimization Parameters

Critical parameters for optimizing the stepwise synthesis include temperature control, reaction time, and stoichiometry of reagents. The Williamson ether formation reaction benefits from the use of excess alkoxide base to drive the reaction to completion [5]. Temperature control is particularly important during the coupling reactions, as elevated temperatures can lead to elimination reactions and reduced yields [5].

The choice of solvent system significantly impacts reaction efficiency. Tetrahydrofuran provides optimal solvation for both the polyethylene glycol substrates and the alkoxide intermediates, while dimethylformamide is preferred for the Gabriel synthesis due to its high boiling point and ability to dissolve both organic and inorganic reagents [3] [5].

Yield and Purity Considerations

The stepwise synthesis of Amino-PEG8-Acid typically achieves overall yields ranging from 60-80% depending on the specific synthetic route and purification methods employed [3] [5]. Each individual step in the synthesis sequence generally proceeds in yields exceeding 90%, with the cumulative yield reflecting the multiplicative effect of sequential transformations [3].

Purity specifications for pharmaceutical applications typically require greater than 95% purity, which necessitates careful purification at each synthetic step [1] [2]. The iterative nature of the synthesis allows for the removal of impurities at each stage, contributing to the high purity of the final product [5].

Solid-Phase Synthesis Techniques for Polyethylene Glycol-Based Linkers

Solid-phase synthesis represents a paradigm shift in polyethylene glycol synthesis, offering significant advantages in terms of purification efficiency and scalability. This methodology eliminates the need for chromatographic purification of intermediates, as excess reagents and by-products are removed by simple washing procedures [5] [6].

Solid Support Selection and Preparation

The Wang resin serves as the preferred solid support for polyethylene glycol synthesis due to its high loading capacity and compatibility with the required reaction conditions [5] [6]. This resin consists of polystyrene beads functionalized with 4-benzyloxy benzyl alcohol groups, providing stable attachment points for the growing polyethylene glycol chain [7] [6].

The Wang resin exhibits loading capacities ranging from 0.4 to 1.1 millimoles per gram, depending on the degree of functionalization [7]. The 1% divinylbenzene cross-linking provides mechanical stability while maintaining sufficient porosity for reagent access [7] [6]. The resin beads are typically sized between 75-150 micrometers, optimizing the balance between surface area and mechanical stability [7].

Solid-Phase Synthesis Cycle

The solid-phase synthesis cycle consists of three fundamental steps: deprotonation, coupling, and deprotection [5] [6]. This cycle is repeated iteratively to achieve the desired chain length, with each cycle adding one tetraethylene glycol unit to the growing chain [5].

The deprotonation step utilizes 0.1 molar potassium tert-butoxide in tetrahydrofuran at room temperature for 30 minutes [5]. This converts the resin-bound hydroxyl groups to alkoxide nucleophiles, which are essential for the subsequent coupling reaction. The excess base is removed by reverse flushing with dry tetrahydrofuran [5].

The coupling step employs 0.31 molar solutions of the tetraethylene glycol monomer in tetrahydrofuran [5]. The reaction mixture is shaken at room temperature for seven hours to ensure complete conversion. The use of excess monomer drives the reaction to completion and compensates for any incomplete deprotonation in the previous step [5].

The deprotection step removes the dimethoxytrityl protecting group using 3% trichloroacetic acid in dichloromethane followed by 3% trichloroacetic acid in toluene [5]. This two-solvent system ensures complete removal of the protecting group while maintaining the integrity of the resin-bound polyethylene glycol chain [5].

Advanced Solid-Phase Techniques

For longer polyethylene glycol chains, more stringent deprotection conditions are required. A cocktail containing 5% trichloroacetic acid, 1% triisopropylsilane, 5% methanol, 5% thioanisole, and 5% phenol in dichloromethane provides enhanced deprotection efficiency [5]. The triisopropylsilane serves as a carbocation scavenger, preventing unwanted side reactions during the deprotection process [5].

The addition of thioanisole and phenol provides further protection against electrophilic aromatic substitution reactions that could compromise the integrity of the polyethylene glycol chain [5]. These additives are particularly important when synthesizing longer polyethylene glycol derivatives, where the cumulative exposure to acidic conditions increases the risk of degradation [5].

Polyethylene Glycol-Polystyrene Hybrid Supports

Recent developments in solid-phase synthesis have introduced polyethylene glycol-polystyrene hybrid supports that combine the mechanical stability of polystyrene with the favorable swelling properties of polyethylene glycol [8] [9]. These hybrid supports contain polyethylene glycol chains grafted onto a polystyrene core, providing enhanced solvation in both organic and aqueous media [8].

The polyethylene glycol spacer in these hybrid supports typically has a molecular weight of 3000 daltons, providing significant improvement in the accessibility of reactive sites [8]. The grafted polyethylene glycol chains create a more hydrophilic environment that better mimics solution-phase conditions, leading to improved reaction kinetics and reduced aggregation effects [8] [9].

Advantages of Solid-Phase Methodology

The solid-phase approach offers several distinct advantages over solution-phase synthesis. The elimination of chromatographic purification steps significantly reduces both time and cost associated with product purification [5] [6]. The ability to use excess reagents without purification concerns allows for more complete reactions and higher yields [5].

The solid-phase methodology also enables the synthesis of asymmetric polyethylene glycol derivatives, which are challenging to prepare using solution-phase methods [5]. The controlled attachment to the solid support prevents the formation of symmetric by-products that would otherwise complicate purification [5].

Limitations and Considerations

Despite its advantages, solid-phase synthesis has certain limitations that must be considered. The heterogeneous nature of the reactions can lead to incomplete conversion if reaction conditions are not carefully optimized [5]. The inability to directly monitor reaction progress necessitates the use of analytical techniques such as mass spectrometry for reaction monitoring [5].

The loading capacity of the solid support limits the scale of synthesis that can be achieved in a single batch [5]. For large-scale production, multiple parallel syntheses or specialized high-capacity supports may be required [5].

Purification Strategies and Quality Control Metrics

The purification of Amino-PEG8-Acid and related polyethylene glycol derivatives presents unique challenges due to the polar nature of these compounds and their tendency to exhibit similar physicochemical properties [10] [11]. Effective purification strategies must address the removal of unreacted starting materials, side products, and impurities while maintaining the integrity of the target compound.

Chromatographic Purification Methods

Size exclusion chromatography represents the primary purification technique for polyethylene glycol derivatives, exploiting the differences in hydrodynamic radius between the target compound and impurities [11]. This technique effectively separates polyethylene glycol derivatives based on their molecular weight, with larger molecules eluting earlier than smaller ones [11].

For Amino-PEG8-Acid purification, Sephadex G-25 or similar gel filtration media provide optimal separation efficiency [12]. The stationary phase consists of cross-linked dextran beads with defined pore sizes that allow selective permeation based on molecular size [12]. The mobile phase typically consists of water or dilute buffer solutions that maintain the hydration shell around the polyethylene glycol chains [12].

Ion exchange chromatography offers complementary selectivity for polyethylene glycol derivatives containing ionizable groups [11]. The amino group in Amino-PEG8-Acid can interact with cation exchange resins under appropriate pH conditions, while the carboxylic acid group can bind to anion exchange resins [11]. This dual functionality allows for sophisticated purification schemes that exploit both ionic interactions [11].

Hydrophobic Interaction Chromatography

Hydrophobic interaction chromatography provides an alternative purification approach that exploits the amphiphilic nature of polyethylene glycol derivatives [11]. The hydrophobic portions of the polyethylene glycol chain can interact with hydrophobic stationary phases under high salt conditions, while the hydrophilic portions promote elution under low salt conditions [11].

The selection of appropriate salt type and concentration is critical for optimizing separation efficiency [11]. Ammonium sulfate solutions are commonly employed due to their kosmotropic properties, which enhance hydrophobic interactions while maintaining protein stability [11]. The salt concentration is typically reduced gradually during elution to achieve selective desorption of the target compound [11].

Membrane-Based Purification Techniques

Ultrafiltration and diafiltration represent cost-effective alternatives to chromatographic purification for polyethylene glycol derivatives [12] [11]. These techniques utilize semipermeable membranes with defined molecular weight cutoffs to separate compounds based on size [12].

For Amino-PEG8-Acid purification, membranes with molecular weight cutoffs of 1000-3000 daltons provide optimal selectivity [12]. The target compound is retained by the membrane while smaller impurities and salts pass through as permeate [12]. Multiple washing cycles with fresh buffer ensure complete removal of low molecular weight contaminants [12].

The efficiency of membrane-based purification depends critically on the selection of appropriate membrane materials and pore sizes [12]. Polyethersulfone membranes exhibit low protein binding and excellent chemical compatibility with polyethylene glycol derivatives [12]. The tangential flow configuration minimizes concentration polarization and maintains consistent filtration rates [12].

Precipitation and Extraction Methods

Precipitation techniques offer simple and scalable approaches for polyethylene glycol purification [13] [14]. The selective precipitation of impurities while maintaining the target compound in solution provides an effective purification mechanism [13].

Polyethylene glycol precipitation utilizes the ability of high molecular weight polyethylene glycol to induce phase separation in aqueous solutions [13] [14]. The addition of polyethylene glycol 6000 or 8000 to solutions containing Amino-PEG8-Acid can selectively precipitate protein impurities while leaving the target compound in the supernatant [13].

Organic solvent precipitation provides another approach for polyethylene glycol purification [15]. The addition of non-polar solvents such as diethyl ether or hexane to solutions containing polyethylene glycol derivatives can induce selective precipitation [15]. The choice of solvent and precipitation conditions must be optimized to achieve selective precipitation of the target compound [15].

Quality Control Analytical Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization and purity assessment of Amino-PEG8-Acid [16] [17]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the polyethylene glycol chain structure and terminal functional groups [16].

The characteristic triplet at approximately 3.6 parts per million corresponds to the methylene protons of the polyethylene glycol chain [16]. The integration of this signal relative to signals from the terminal functional groups provides quantitative information about the average chain length and degree of functionalization [16].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, particularly for the carbonyl carbons of the carboxylic acid group and the polyethylene glycol chain carbons [16]. The chemical shift values provide information about the electronic environment and confirm the presence of the expected functional groups [16].

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry provides accurate molecular weight determination and purity assessment for Amino-PEG8-Acid [5] [6]. The soft ionization conditions preserve the integrity of the polyethylene glycol chain while providing clear mass spectral data [5].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers high resolution mass measurement capabilities [5] [6]. The use of appropriate matrix compounds such as 2,6-dihydroxyacetophenone provides optimal ionization efficiency for polyethylene glycol derivatives [18].

The mass spectral data reveals the molecular weight distribution of the polyethylene glycol derivative, allowing for the assessment of polydispersity [5]. Monodisperse preparations exhibit single peaks in the mass spectrum, while polydisperse samples show multiple peaks corresponding to different chain lengths [5].

Purity Specifications and Acceptance Criteria

Pharmaceutical grade Amino-PEG8-Acid typically requires purity levels exceeding 95% as determined by high-performance liquid chromatography [1] [2]. The remaining 5% tolerance accounts for residual solvents, inorganic salts, and structurally related impurities [1].

Water content specifications typically limit moisture levels to less than 1% by weight [1]. Excessive water content can lead to hydrolysis of sensitive functional groups and compromise product stability [1]. Karl Fischer titration provides accurate determination of water content in polyethylene glycol derivatives [1].

Residual solvent levels are controlled according to International Conference on Harmonisation guidelines [1]. Class 1 solvents such as dichloromethane and tetrahydrofuran are limited to parts per million levels, while Class 2 solvents such as ethanol and acetone are permitted at higher concentrations [1].

Process Validation and Documentation

The purification process requires comprehensive validation to ensure consistent product quality [10]. Process validation includes the demonstration of purification efficiency, reproducibility, and robustness across multiple batches [10].

Critical process parameters such as column loading, flow rates, and buffer compositions must be defined and controlled within specified ranges [10]. The validation studies should demonstrate that variations within these ranges do not adversely affect product quality [10].

Documentation requirements include detailed standard operating procedures, batch records, and analytical data [10]. The purification process should be designed to facilitate technology transfer and scale-up to commercial production [10].

| Purification Method | Mechanism | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Size Exclusion Chromatography | Molecular size separation | High resolution, gentle conditions | Low throughput, buffer consumption | 85-95% |

| Ion Exchange Chromatography | Electrostatic interactions | High capacity, selective | pH sensitivity, salt requirements | 80-90% |

| Hydrophobic Interaction Chromatography | Hydrophobic interactions | Orthogonal selectivity | High salt conditions | 75-85% |

| Ultrafiltration | Molecular weight cutoff | Scalable, cost-effective | Limited selectivity | 90-95% |

| Precipitation | Phase separation | Simple, scalable | Limited selectivity | 70-80% |

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of Amino-PEG8-Acid presents numerous technical and economic challenges that must be addressed to ensure successful commercialization. These challenges encompass reaction engineering, process optimization, quality control, and regulatory compliance [19] [20].

Reaction Engineering Considerations

The scale-up of polyethylene glycol synthesis requires careful consideration of heat and mass transfer limitations that may not be apparent at laboratory scale [21]. The Williamson ether formation reaction is moderately exothermic, and inadequate heat removal can lead to temperature excursions that promote side reactions and reduce product quality [21].

Industrial reactors must be designed with sufficient heat transfer capacity to maintain isothermal conditions during the reaction [21]. The use of jacketed reactors with appropriate heat transfer fluids allows for precise temperature control [21]. Glass-lined reactors are preferred to avoid catalytic effects from stainless steel surfaces that could promote degradation reactions [21].

Mixing efficiency becomes increasingly important at larger scales, as inadequate mixing can lead to concentration gradients and incomplete reactions [21]. The use of appropriate impeller designs and mixing speeds ensures uniform distribution of reagents and maintains consistent reaction conditions throughout the reactor volume [21].

Process Intensification Strategies

Continuous flow synthesis represents a promising approach for scaling up polyethylene glycol production while maintaining precise control over reaction conditions [22]. Microreactor technology enables reproducible synthesis with improved heat and mass transfer characteristics compared to traditional batch processes [22].

The modular nature of continuous flow systems allows for easy scale-up through numbering-up rather than scaling-up individual reactors [22]. This approach maintains the favorable reaction conditions achieved at small scale while increasing overall production capacity [22].

Flow synthesis also enables real-time process monitoring and control, allowing for immediate detection and correction of process deviations [22]. The reduced residence time in continuous systems minimizes the risk of degradation reactions and improves product quality [22].

Raw Material Supply and Quality Control

The industrial production of Amino-PEG8-Acid requires reliable supplies of high-quality starting materials, particularly tetraethylene glycol and protecting group reagents [20]. The quality of these raw materials directly impacts the final product quality and overall process efficiency [20].

Supplier qualification programs must ensure that raw material suppliers can consistently provide materials meeting specified quality standards [20]. This includes not only chemical purity but also levels of trace impurities that could affect downstream processing [20].

The volatility of raw material prices, particularly ethylene oxide derivatives, poses ongoing challenges for cost management and pricing strategies [19] [23]. Long-term supply agreements and strategic inventory management help mitigate these risks [19].

Manufacturing Scale Economics

The economics of large-scale polyethylene glycol production are influenced by several factors including raw material costs, energy consumption, labor requirements, and capital investment [19] [20]. The step-wise synthesis approach requires multiple reaction steps, each with associated costs and yield losses [20].

Process optimization focuses on maximizing overall yield while minimizing the number of purification steps [20]. The development of more efficient synthetic routes or the elimination of protecting groups can significantly improve process economics [20].

Energy costs represent a significant portion of manufacturing expenses, particularly for processes requiring heating, cooling, and solvent recovery [19]. The implementation of heat integration and solvent recycling systems can substantially reduce energy consumption [19].

Quality Assurance and Control Systems

Industrial production requires comprehensive quality assurance systems to ensure consistent product quality [10]. This includes incoming raw material testing, in-process monitoring, and finished product analysis [10].

Statistical process control techniques are employed to monitor critical process parameters and detect trends that could indicate process drift [10]. Control charts and process capability studies provide quantitative measures of process performance [10].

The implementation of current Good Manufacturing Practice regulations requires extensive documentation and validation of all manufacturing processes [10]. This includes process validation studies, equipment qualification, and personnel training programs [10].

Regulatory Compliance and Documentation

The pharmaceutical application of Amino-PEG8-Acid requires compliance with stringent regulatory requirements [10]. This includes adherence to International Conference on Harmonisation guidelines for pharmaceutical manufacturing [10].

Process validation must demonstrate that the manufacturing process consistently produces product meeting predetermined quality specifications [10]. This requires extensive testing across multiple batches and statistical analysis of the results [10].

Change control procedures ensure that any modifications to the manufacturing process are properly evaluated and documented [10]. This includes assessment of the impact on product quality and updating of relevant documentation [10].

Environmental and Safety Considerations

Industrial polyethylene glycol production must address environmental and safety concerns associated with the use of organic solvents and chemical reagents [24]. The selection of environmentally benign solvents and the implementation of solvent recovery systems reduce environmental impact [24].

The management of hazardous waste streams requires specialized treatment and disposal procedures [24]. The development of more environmentally friendly synthetic routes can significantly reduce waste generation [24].

Worker safety programs must address the potential health effects of exposure to chemical reagents and solvents [24]. This includes appropriate personal protective equipment, ventilation systems, and employee training programs [24].

Technology Transfer and Knowledge Management

The successful scale-up of polyethylene glycol synthesis requires effective technology transfer from research and development to manufacturing [20]. This includes the transfer of process knowledge, analytical methods, and quality control procedures [20].

Pilot plant studies provide valuable information about process performance at intermediate scales [20]. These studies help identify potential scale-up issues and optimize process parameters before full-scale implementation [20].

Knowledge management systems ensure that process improvements and lessons learned are captured and shared across the organization [20]. This includes the documentation of best practices and the establishment of communities of practice [20].

Future Developments and Opportunities

The field of polyethylene glycol synthesis continues to evolve with new synthetic methodologies and process technologies [25]. The development of more efficient protecting group strategies and coupling reactions could significantly improve process economics [25].

Advances in process analytical technology enable real-time monitoring of reaction progress and product quality [25]. This allows for more precise process control and the implementation of advanced control strategies [25].

The integration of artificial intelligence and machine learning techniques offers opportunities for process optimization and predictive maintenance [25]. These technologies can analyze large datasets to identify patterns and optimize process parameters [25].

| Scale-up Challenge | Impact | Mitigation Strategy | Success Metrics |

|---|---|---|---|

| Heat Transfer Limitations | Product quality degradation | Improved reactor design | Temperature uniformity ±2°C |

| Mixing Efficiency | Incomplete reactions | Optimized impeller design | Reaction completion >98% |

| Raw Material Quality | Batch-to-batch variability | Supplier qualification | Relative standard deviation <2% |

| Process Control | Product quality variation | Statistical process control | Process capability index >1.33 |

| Regulatory Compliance | Market access delays | Comprehensive validation | First-pass regulatory approval |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.